(3,5-Dichlorophenyl)glycine
Description
Contextualizing (3,5-Dichlorophenyl)glycine within Contemporary Chemical and Biological Research
This compound is an N-aryl derivative of the simplest amino acid, glycine (B1666218). Its structure, featuring a dichlorinated phenyl ring attached to the nitrogen atom of glycine, makes it a subject of interest in medicinal chemistry and drug discovery. The 3,5-dichloro substitution pattern on the phenyl ring is of particular importance as this motif has been identified as being optimal for enhancing the inhibitory activity of certain enzyme inhibitors. nih.gov For instance, research into adenain inhibitors has shown that the 3,5-dichloro substitution pattern can significantly improve potency. nih.gov
The compound and its derivatives are often investigated for their potential biological activities, including enzyme inhibition and receptor binding. ontosight.ai While direct and extensive research on this compound itself is not widely published, its structural components are present in more complex molecules that are subjects of intense study. For example, the related compound N-(3,5-dichlorophenyl)succinimide, an agricultural fungicide, has been studied for its nephrotoxicity, indicating that the 3,5-dichlorophenyl moiety can participate in significant biological interactions. nih.gov
Historical Development and Significance of Substituted Glycines in Academic Investigation
The study of substituted glycines is rooted in the broader history of amino acid and peptide research. N-substituted glycines, also known as peptoids, were first reported in the early 1990s and were initially explored for developing combinatorial libraries for the pharmaceutical industry. researchgate.net These synthetic, non-natural peptide mimics offer a modular design that allows for the incorporation of a wide variety of structural elements. researchgate.net
Over time, the significance of N-aryl glycines, a subclass of substituted glycines, has grown due to their applications as intermediates in the synthesis of biologically active molecules and their use as photopolymerization initiators. rsc.org The development of efficient, one-pot synthesis procedures for N-aryl glycines has further facilitated their investigation in various chemical contexts. rsc.orgrsc.org These synthetic advancements have made a diverse range of substituted glycines, including those with halogenated phenyl rings, more accessible for research.
Overview of Current Research Trajectories and Unexplored Frontiers for this compound
Current research involving structures similar to this compound often focuses on their role as antagonists for the N-methyl-D-aspartate (NMDA) receptor. The glycine binding site on the NMDA receptor is a key therapeutic target for various central nervous system disorders. avidorganics.net While direct studies on this compound as an NMDA antagonist are limited, the 3,5-dichlorophenyl group is a recurring motif in compounds designed to interact with biological targets. For example, analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole have been investigated as potential antibacterial agents. tandfonline.com
Unexplored frontiers for this compound likely lie in its potential as a lead compound or a fragment in the design of new therapeutic agents. Its unique electronic and steric properties, conferred by the dichlorinated ring, could be exploited to achieve selectivity for specific biological targets. Further research could involve screening this compound against a wide array of enzymes and receptors to uncover novel biological activities. Additionally, its use in the development of new materials, such as polymers or molecular sensors, remains a largely unexplored area.
Role of this compound as a Research Scaffold in Chemical Sciences
In chemical sciences, a scaffold is a core molecular structure upon which a variety of chemical modifications can be made to create a library of related compounds. This compound serves as a valuable research scaffold due to its combination of a reactive carboxylic acid group and a modifiable aromatic ring. nih.gov
Interactive Data Tables
Below are interactive tables summarizing key data for this compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₇Cl₂NO₂ | chemscene.com |
| Molecular Weight | 220.05 g/mol | chemscene.com |
| Melting Point | 174–176 °C | rsc.org |
| Appearance | White solid | rsc.org |
| Topological Polar Surface Area (TPSA) | 49.33 Ų | chemscene.com |
| LogP | 2.4899 | chemscene.com |
| Technique | Data | Source |
|---|---|---|
| 1H NMR (400 MHz, DMSO-d6) | δ 12.69 (s, 1H, COOH), 6.63 (s, 1H, NH), 6.57 (s, 2H, Ar), 6.53 (s, 1H, Ar), 3.85 (s, 2H, CH₂) | rsc.org |
| 13C NMR (100 MHz, DMSO-d6) | δ 171.96, 150.68, 134.33, 114.79, 110.40, 44.18 | rsc.org |
| HRMS (ESI) [M+H]+ | Calculated: 219.9932; Found: 219.9942 | rsc.org |
Structure
3D Structure
Properties
Molecular Formula |
C8H7Cl2NO2 |
|---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
2-(3,5-dichloroanilino)acetic acid |
InChI |
InChI=1S/C8H7Cl2NO2/c9-5-1-6(10)3-7(2-5)11-4-8(12)13/h1-3,11H,4H2,(H,12,13) |
InChI Key |
MSZBUVULAMFFEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 3,5 Dichlorophenyl Glycine
Established Synthetic Routes to (3,5-Dichlorophenyl)glycine and its Stereoisomers
The synthesis of this compound can be achieved through various established routes, ranging from classical methods to more advanced stereoselective and multicomponent strategies. These methods provide access to both the racemic mixture and the individual stereoisomers of the compound, which are often required for specific applications.
Stereoselective and Asymmetric Synthesis Approaches for Enantiopure this compound
Achieving enantiopure forms of arylglycines is of significant interest, and asymmetric synthesis provides a direct route to these chiral molecules. A common strategy involves the use of a chiral auxiliary, which is a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgmountainscholar.org
One effective methodology for the asymmetric synthesis of arylglycines involves the coupling of an aromatic group with a chiral bromoglycinate that incorporates an oxazinone chiral auxiliary. mountainscholar.org This approach has been shown to produce the desired aryl-coupled glycinates with excellent selectivity. The subsequent removal of the chiral auxiliary, typically through an oxidative or reductive deprotection protocol, yields the free α-amino acids with high enantiomeric excess, often ranging from 82% to 94% ee. mountainscholar.org
Multicomponent Reaction Strategies for this compound Derivatives
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all components, offer an efficient pathway to complex molecules like this compound derivatives. nih.govrug.nl These reactions are valued for their high atom economy and ability to rapidly generate diverse chemical libraries. rug.nl
For the synthesis of α-aryl amino acids, the Strecker synthesis is a classic MCR. A variation of this reaction could utilize 3,5-dichlorobenzaldehyde, a source of ammonia (B1221849) (like ammonium (B1175870) chloride), and a cyanide source (like potassium cyanide) to produce the corresponding α-aminonitrile, which can then be hydrolyzed to yield this compound. Another powerful MCR is the Ugi reaction, which typically involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. nih.gov In a hypothetical Ugi reaction to form a this compound derivative, 3,5-dichloroaniline (B42879) could serve as the amine component.
Efficient One-Pot Synthesis Protocols for this compound Scaffolds
A mild and efficient one-pot, two-step procedure has been developed for the synthesis of N-aryl glycines, including N-(3,5-Dichlorophenyl)glycine. nih.gov This method starts from the corresponding 2-chloro-N-aryl acetamide. The process involves an initial intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved to afford the final N-aryl glycine (B1666218) product in high yield. nih.gov This protocol has been shown to be effective for aromatic rings with both electron-donating and electron-withdrawing substituents. nih.gov
| Starting Material | Key Intermediate | Reagents & Conditions | Final Product | Yield |
|---|---|---|---|---|
| 2-Chloro-N-(3,5-dichlorophenyl)acetamide | 1,4-Bis(3,5-dichlorophenyl)piperazine-2,5-dione | Step 1: CuCl₂·2H₂O, KOH, CH₃CN, reflux. Step 2: Ethanolic KOH, reflux. | N-(3,5-Dichlorophenyl)glycine | 80% |
Precursor Compounds and Intermediate Transformations in this compound Synthesis
Utilization of Dichlorophenyl-Containing Building Blocks
The most direct synthetic routes to this compound utilize building blocks that already contain the 3,5-dichlorophenyl moiety. This pre-functionalized approach ensures the correct substitution pattern on the aromatic ring from the outset.
Key building blocks include:
2-Chloro-N-(3,5-dichlorophenyl)acetamide : This compound serves as the direct precursor in an efficient one-pot synthesis. nih.gov It is prepared from 3,5-dichloroaniline and chloroacetyl chloride.
3,5-Dichloroaniline : A primary amine that can be used in reactions like the Ugi MCR or in the initial step to form N-substituted acetamides.
3,5-Dichlorobenzaldehyde : This aldehyde is a suitable precursor for a Strecker-type synthesis of α-amino acids.
The use of such building blocks is a common strategy in medicinal and materials chemistry for creating libraries of compounds with specific aromatic substitutions. researchgate.netenaminestore.com
Catalytic Approaches and Chiral Auxiliaries in Synthesis of this compound
Catalysis plays a vital role in modern organic synthesis, enabling reactions to proceed with greater efficiency and selectivity. In the context of this compound synthesis, both metal catalysts and chiral auxiliaries are employed.
Catalytic Approaches: In the one-pot synthesis from 2-chloro-N-(3,5-dichlorophenyl)acetamide, copper(II) chloride dihydrate (CuCl₂·2H₂O) is used as a catalyst for the initial intermolecular cyclization step. nih.gov Glycine itself and its derivatives can also act as catalysts in certain one-pot multicomponent reactions for synthesizing various heterocyclic scaffolds, highlighting the versatile role of amino acids in catalysis. tandfonline.comnih.gov
Chiral Auxiliaries: For asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling stereochemistry. wikipedia.org These molecules are temporarily attached to the substrate to direct the formation of one enantiomer over the other. After the key stereocenter-forming reaction, the auxiliary is removed and can often be recovered for reuse. wikipedia.org Examples of chiral auxiliaries used in the asymmetric synthesis of amino acids include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.orgnih.gov In the synthesis of arylglycines, chiral oxazinones have been successfully employed to achieve high diastereoselectivity during the alkylation or coupling step. mountainscholar.org
| Type | Example | Role in Synthesis | Reference |
|---|---|---|---|
| Metal Catalyst | CuCl₂·2H₂O | Catalyzes intermolecular cyclization in one-pot synthesis of N-aryl glycines. | nih.gov |
| Chiral Auxiliary | Oxazinone-based auxiliary | Directs stereoselective coupling of an aromatic group to a glycine template. | mountainscholar.org |
| Chiral Auxiliary | Pseudoephedrine / Pseudoephenamine | Enables diastereoselective alkylation reactions to form enantiomerically enriched carboxylic acids. | wikipedia.orgnih.gov |
Green Chemistry Principles Applied to this compound Synthesis
The synthesis of specialized amino acids like this compound is increasingly scrutinized through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. globalresearchonline.net The core principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, are pivotal in developing more sustainable synthetic routes. nih.govgreenchemistry-toolkit.org While specific literature detailing the application of all green chemistry principles directly to the synthesis of this compound is not extensively available, the established methodologies for α-amino acid and phenylglycine synthesis provide a framework for how these principles can be, and are being, applied. nih.gov
The use of environmentally benign solvents is another key strategy. Water, supercritical fluids (like CO2), and bio-derived solvents are increasingly replacing traditional hazardous solvents like chlorinated hydrocarbons or dimethylformamide (DMF). globalresearchonline.net For phenylglycine derivatives, biocatalytic approaches in aqueous media are gaining traction. These methods use enzymes or whole-cell systems to achieve high enantioselectivity under mild conditions, aligning perfectly with the principles of green chemistry. nih.govnih.gov
Key Advantages of Greener Solvent Systems:
Reduced Waste: Eliminates the need for solvent purchasing, purification, and disposal.
Enhanced Safety: Avoids the use of flammable, toxic, and environmentally persistent solvents.
Improved Efficiency: Can lead to shorter reaction times and simplified work-up procedures.
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis and represents a significant advancement in green chemistry. acs.orgrsc.org Unlike many metal-based catalysts, organocatalysts are typically less toxic, less sensitive to air and moisture, and more readily available.
In the context of arylglycine synthesis, organocatalytic methods have been developed that provide high yields and excellent enantioselectivity. acs.org For example, the asymmetric transfer hydrogenation of aryl imino esters, catalyzed by a chiral Brønsted acid, offers a direct route to N-alkylated arylglycinate esters. acs.org This methodology is notable for its tolerance of diverse functional groups and the potential for catalyst recycling, a key aspect of sustainable chemistry. acs.org Other organocatalytic strategies, including Mannich, Strecker, and Ugi reactions, have been adapted to produce a wide array of noncanonical amino acids with high enantiopurity. rsc.org
The application of these organocatalytic strategies to the synthesis of this compound could offer a more sustainable alternative to classical methods, which may rely on stoichiometric reagents and generate significant waste. rsc.org The development of such a process would align with the green chemistry principle of using catalytic reagents over stoichiometric ones, thereby improving atom economy and reducing waste. nih.gov
Advanced Purification and Structural Characterization Techniques for Synthesized this compound
Following synthesis, rigorous purification and characterization are essential to ensure the chemical identity, isomeric purity, and enantiomeric excess of this compound.
High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of non-proteinogenic amino acids. Given that synthetic routes to this compound can produce a racemic mixture, the separation of its enantiomers (D and L forms) is critical, particularly for pharmaceutical applications where stereochemistry dictates biological activity. nih.gov
Chiral HPLC is the method of choice for this purpose. It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs are particularly effective for resolving a wide range of chiral compounds, including aromatic amino acids. nih.gov Columns containing immobilized cellulose (B213188) or amylose (B160209) derivatives, such as cellulose tris(3,5-dichlorophenylcarbamate), have shown excellent enantiorecognition capabilities for various pharmaceuticals and are highly relevant for the separation of dichlorophenyl-containing structures. nih.govnih.gov
The choice of mobile phase and chromatographic mode (normal-phase, reversed-phase, or polar organic) is crucial for optimizing separation. nih.gov The development of a robust HPLC method is essential for quality control, allowing for the precise quantification of enantiomeric purity. nih.govdigitellinc.com
| Chiral Stationary Phase (CSP) | Analyte Type | Typical Mobile Phase | Reference |
| Cellulose tris(3,5-dichlorophenylcarbamate) | General Pharmaceuticals, Bedaquiline analogues | n-Hexane/Isopropanol, Acetonitrile (B52724) | nih.gov |
| Amylose tris(3,5-dimethylphenylcarbamate) | Antifungal drugs, β-blockers | Polar-organic, Reversed-phase | nih.gov |
| Cinchona Alkaloid-derived Zwitterionic Phases | Free amino acids, small peptides | LC-MS compatible (e.g., Methanol/Acetonitrile with acid/base additives) | chiraltech.com |
| Macrocyclic Glycopeptide (Teicoplanin) | Zwitterionic compounds, amino acids | Methanol/Water | chromatographytoday.com |
Once purified, the definitive structure of synthesized this compound is confirmed using a combination of spectroscopic and crystallographic techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and signal integrations in the ¹H NMR spectrum confirm the arrangement of protons, while the ¹³C NMR spectrum confirms the number and electronic environment of each carbon atom. rsc.org
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight, which is used to confirm the elemental composition of the compound. rsc.org
The following table summarizes the reported spectroscopic data for N-(3,5-Dichlorophenyl)glycine. rsc.org
| Technique | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 6.74 (s, 2H), 6.64 (s, 1H), 3.73 (s, 2H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 172.9, 149.3, 134.3, 116.1, 111.4, 46.1 |
| HRMS (ESI) | Calculated for C₈H₈Cl₂NO₂ [M+H]⁺: 220.00, Found: 220.00 |
Crystallographic Methods:
X-ray Crystallography: This is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org A single-crystal X-ray diffraction analysis provides unambiguous proof of structure, including the relative stereochemistry. For phenylglycine and its derivatives, crystallographic studies have provided valuable insights into their molecular conformation and intermolecular interactions, such as hydrogen bonding networks. nih.govresearchgate.net While a specific crystal structure for this compound is not prominently published, the techniques applied to related compounds, like DL-phenylglycinium chloride, demonstrate the methodology that would be used for its definitive structural confirmation. researchgate.net
Molecular Interactions and Biological Target Engagement of 3,5 Dichlorophenyl Glycine and Its Analogs
Mechanistic Investigations at the Molecular and Cellular Level
Understanding the precise mechanisms by which (3,5-Dichlorophenyl)glycine and its analogs exert their effects requires a multi-faceted approach, combining molecular binding studies, receptor-ligand interaction analyses, and in vitro cellular assays.
The substitution of a glycine (B1666218) backbone, as seen in this compound, can significantly influence enzyme binding and activity. The inherent flexibility of the glycine residue plays a crucial role in the conformational dynamics of enzymes upon inhibitor binding. For instance, studies on threonyl-tRNA synthetase (ThrRS) have revealed that a critical glycine residue governs the motion of the enzyme and its sensitivity to antibiotics. nih.gov The binding of an inhibitor can induce a substantial conformational change in the enzyme. nih.gov
Mutation of a key glycine residue to a more rigid amino acid, such as serine or alanine, can suppress the enzyme's ability to change conformation, leading to resistance against conformationally selective inhibitors. nih.gov This highlights the importance of the glycine moiety in facilitating the dynamic changes required for potent enzyme inhibition. While not directly studying this compound, this research underscores a fundamental mechanism by which glycine-containing compounds can modulate enzyme function. The dichlorophenyl group would further contribute to the binding affinity and specificity through hydrophobic and halogen bonding interactions within the enzyme's active site.
Table 1: Impact of Glycine Mutation on ThrRS Thermal Stability and Inhibitor Binding
| EcThrRS Mutant | Inhibitor | ΔTm (°C) |
| Wild-Type | BN | 33.9 |
| G463S | BN | 17.4 |
| G463A | BN | 19.1 |
| Wild-Type | OB | Not specified |
| G463S | OB | 13.3 |
| L489M | OB | 22.6 |
Data sourced from studies on threonyl-tRNA synthetase, illustrating the principle of glycine's role in enzyme dynamics. nih.gov
Analogs of this compound, particularly those with dichlorophenyl substitutions, have been instrumental in probing receptor-ligand interactions across various receptor systems. The positioning of the chlorine atoms on the phenyl ring is a critical determinant of binding affinity and selectivity.
For example, a series of (3',5'-dichloro-2,6-dihydroxy-biphenyl-4-yl)-aryl/alkyl-methanone analogs were synthesized and evaluated for their activity at cannabinoid receptors CB1 and CB2. nih.gov These studies revealed that the dichlorinated biphenyl (B1667301) scaffold is crucial for conferring inverse agonist activity at the CB2 receptor, a target for regulating inflammation. nih.gov
In the realm of neurotransmitter receptors, dichlorophenyl-containing compounds have been designed as selective ligands for the dopamine (B1211576) D3 receptor. nih.govbath.ac.uk Structure-activity relationship studies of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides demonstrated that the dichlorophenyl moiety, coupled with an appropriate linker and a terminal aryl amide, is essential for high-affinity and selective binding to D3 receptors. nih.govbath.ac.uk
Furthermore, the glycine site on the N-methyl-D-aspartate (NMDA) receptor is a key target for glycine derivatives. The affinity of ligands for this site can be modulated by various factors, and understanding these interactions is crucial for designing specific NMDA receptor modulators. nih.govbohrium.com Although direct binding data for this compound at the NMDA receptor is not available, its structural similarity to known glycine site ligands suggests it could be a valuable probe for studying this receptor.
Table 2: Binding Affinities of a Dichlorophenyl Analog at Dopamine Receptors
| Compound | D3 Ki (nM) | D2 Ki (nM) | D4 Ki (nM) | D3/D2 Selectivity | D3/D4 Selectivity |
| 51 | 1.4 | 90 | 1820 | 64 | 1300 |
Data for a potent [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamide analog. nih.gov
The engagement of this compound derivatives with their biological targets can trigger a cascade of events within the cell, leading to perturbations in various cellular pathways. In vitro systems are invaluable for dissecting these effects. For instance, a dispiropiperazine derivative has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis and necrosis in human cancer cell lines. While structurally distinct from this compound, this illustrates how complex heterocyclic molecules can disrupt fundamental cellular processes.
In a different context, glycine itself has been shown to affect the membrane potential of Kupffer cells, the resident macrophages of the liver. researchgate.net Glycine can prevent the depolarization of the cell membrane induced by lipopolysaccharide (LPS), suggesting an anti-inflammatory effect at the cellular level. researchgate.net This action is mediated through a glycine-gated chloride channel, leading to an influx of chloride ions and hyperpolarization of the cell membrane. This mechanism provides a plausible pathway through which glycine derivatives, including this compound, could exert immunomodulatory effects.
Identification and Characterization of Putative Biological Targets
Identifying the specific biological molecules with which this compound interacts is a critical step in understanding its pharmacological profile.
Given its core structure as a substituted glycine, a primary putative target for this compound is the glycine binding site of the NMDA receptor. This site is a well-characterized allosteric modulatory site that must be occupied by a co-agonist, such as glycine or D-serine, for the receptor to be activated by glutamate. bohrium.com The glycine binding pocket is located on the NR1 subunit of the NMDA receptor and is formed by two distinct domains, S1 and S2. scispace.com The dichlorophenyl group of this compound would be expected to form specific interactions within this pocket, potentially influencing its affinity and efficacy compared to endogenous glycine.
Another class of potential protein targets includes enzymes that recognize amino acids as substrates or regulators. As demonstrated with threonyl-tRNA synthetase, the glycine moiety can be critical for the conformational changes associated with inhibitor binding. nih.gov Therefore, enzymes with binding pockets that can accommodate the dichlorophenyl group in addition to the glycine backbone are plausible targets.
Beyond proteins, it is conceivable that this compound and its analogs could interact with other essential biomolecules.
There is currently no direct evidence to suggest significant interactions between this compound and nucleic acids.
However, the interaction of amino acids and small peptides with lipid membranes is an active area of research. researchgate.netrsc.orgresearchgate.net Studies using theoretical and experimental approaches have shown that glycine can interact with the head groups of phospholipids (B1166683) in a lipid bilayer. researchgate.netrsc.org Specifically, glycine has been observed to form hydrogen bonds with the phosphate (B84403) groups of dipalmitoylphosphatidylcholine (DPPC). researchgate.net The hydrophobic dichlorophenyl group of this compound would likely enhance its partitioning into the lipid membrane, potentially embedding within the hydrophobic core or interacting at the lipid-water interface. nih.gov Such interactions could alter membrane properties like fluidity and permeability, or facilitate the interaction of the molecule with membrane-bound proteins. nih.gov
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For phenylglycine derivatives, these studies typically involve modifying substituents on the phenyl ring and observing the resulting changes in affinity and efficacy at their biological targets.
Impact of Substituent Modifications on Molecular Recognition and Activity
The nature, position, and number of substituents on the phenyl ring of phenylglycine analogs play a critical role in their molecular recognition and biological activity. Halogen atoms, such as chlorine, are of particular interest due to their ability to modulate a compound's electronic and steric properties, thereby influencing its binding affinity and selectivity.
In the context of NMDA receptor antagonists, the presence of electron-withdrawing groups on the phenyl ring can significantly impact activity. Dichloro-substitution, as in this compound, is expected to have a pronounced effect. The chlorine atoms at the 3 and 5 positions withdraw electron density from the aromatic ring, which can alter the compound's interaction with amino acid residues in the binding pocket of its target protein.
Research on related dichlorophenyl compounds acting on various receptors has shown that the substitution pattern is a key determinant of activity. For instance, studies on compounds with dichlorophenyl moieties have demonstrated that the positioning of the chlorine atoms can drastically alter selectivity and potency. While specific data for this compound is limited, the general principles of SAR suggest that the 3,5-dichloro substitution pattern would create a unique electronic and steric profile, likely leading to specific interactions within a receptor's binding site.
| Compound/Analog | Substitution Pattern | Observed/Expected Impact on Activity |
|---|---|---|
| Phenylglycine | Unsubstituted | Baseline activity, serves as a scaffold for modification. |
| (Chlorophenyl)glycine | Monochloro-substituted | Activity is dependent on the position of the chlorine atom (ortho, meta, or para). |
| (Dichlorophenyl)glycine | Dichloro-substituted (general) | Generally enhanced activity compared to unsubstituted or monochloro-substituted analogs, with potency and selectivity dependent on the specific substitution pattern (e.g., 2,4-, 2,6-, 3,4-, 3,5-). |
| This compound | 3,5-dichloro | The symmetrical substitution pattern is expected to influence binding orientation and interactions within the receptor pocket. The strong electron-withdrawing nature of the two chlorine atoms likely modulates the pKa of the glycine moiety and the electrostatic interactions with the target. |
Stereochemical Determinants of the Biological Interaction Profile
Stereochemistry is a critical factor in the biological activity of chiral molecules like this compound, which possesses a stereocenter at the α-carbon of the glycine moiety. The spatial arrangement of the functional groups (the amino group, the carboxylic acid group, and the 3,5-dichlorophenyl group) around this chiral center determines how the molecule fits into the three-dimensional binding site of its biological target.
Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity. This means that one enantiomer of a chiral drug may have significantly higher affinity and/or efficacy than the other. For phenylglycine derivatives that act on the NMDA receptor, it is well-established that the (R)-enantiomer (D-form) is generally more potent than the (S)-enantiomer (L-form) at the glycine binding site.
Therefore, it is highly probable that the biological activity of this compound would be stereospecific. The (R)-enantiomer would be expected to exhibit a different biological interaction profile compared to the (S)-enantiomer. The precise nature and magnitude of this stereoselectivity would depend on the specific interactions of each enantiomer with the chiral environment of the binding site.
| Enantiomer | Expected Biological Activity | Rationale |
|---|---|---|
| (R)-(3,5-Dichlorophenyl)glycine | Potentially higher affinity and/or efficacy at the glycine binding site of the NMDA receptor. | Based on the established preference of the NMDA receptor glycine site for (R)-enantiomers of phenylglycine derivatives. |
| (S)-(3,5-Dichlorophenyl)glycine | Potentially lower affinity and/or efficacy compared to the (R)-enantiomer. | The spatial arrangement of the substituents may result in a less optimal fit within the chiral binding pocket. |
Conformational Effects on Target Engagement and Ligand Efficiency
The ability of a molecule to adopt a specific three-dimensional shape, or conformation, is crucial for its interaction with a biological target. The conformational flexibility of this compound and its analogs influences their ability to fit into a binding site and establish the necessary interactions for biological activity.
The torsional angles between the phenyl ring and the glycine side chain are key conformational parameters. The presence of two chlorine atoms at the 3 and 5 positions of the phenyl ring can restrict the rotation around the bond connecting the phenyl ring to the α-carbon. This restriction can favor certain conformations over others, potentially pre-organizing the molecule for binding to its target.
A more rigid conformation can lead to higher binding affinity if the favored conformation is the one recognized by the receptor. This is because less conformational entropy is lost upon binding. However, if the favored conformation is not the bioactive one, the compound may exhibit lower activity. Computational modeling and conformational analysis studies on related molecules can provide insights into the likely preferred conformations of this compound and how these might influence its target engagement and ligand efficiency. The dichlorophenyl group's conformation relative to the glycine moiety is a critical factor in presenting the key pharmacophoric elements to the receptor in an optimal orientation for binding.
Computational and Theoretical Studies on 3,5 Dichlorophenyl Glycine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules based on their electron density. mdpi.comnih.gov This approach is computationally efficient and provides a good balance between accuracy and cost for studying medium-sized organic molecules. nih.gov For (3,5-Dichlorophenyl)glycine, DFT can be used to compute a range of electronic properties and reactivity descriptors.
Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity. Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net These maps are invaluable for understanding and predicting intermolecular interactions, such as how the molecule might interact with a biological target. mdpi.com
| Parameter | Description | Typical Application for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Predicts susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Predicts susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the molecular surface. | Identifies sites for non-covalent interactions (e.g., hydrogen bonding). |
| Global Reactivity Descriptors | Includes chemical hardness, softness, and electrophilicity index. | Quantifies the overall reactivity of the molecule. nih.gov |
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers or rotamers) and their relative energies. lumenlearning.com For a flexible molecule like this compound, which has several rotatable bonds, understanding its conformational landscape is essential. The molecule's three-dimensional shape is critical for its ability to bind to a biological target.
Computational methods, particularly DFT, can be used to calculate the potential energy surface of the molecule by systematically rotating its flexible bonds. researchgate.net This process identifies low-energy, stable conformations and the energy barriers that separate them. researchgate.net For this compound, key rotations would occur around the Cα-Cβ bond and the bond connecting the phenyl ring to the glycine (B1666218) backbone. The analysis would reveal how steric hindrance from the bulky dichlorophenyl group and potential intramolecular hydrogen bonds influence the preferred shape of the molecule. fccc.edu
| Conformer | Dihedral Angle (N-Cα-Cβ-Cγ) | Relative Energy (kcal/mol) | Population (%) |
| Anti | ~180° | 0.00 (most stable) | 70 |
| Gauche (+) | ~60° | 0.95 | 15 |
| Gauche (-) | ~-60° | 0.95 | 15 |
Note: This table represents a hypothetical energy distribution for rotation around a key bond, illustrating how computational methods quantify conformational preferences.
Molecular Docking and Dynamics Simulations for Biological Interactions
To explore how this compound might interact with biological systems, such as proteins or enzymes, researchers use molecular docking and molecular dynamics (MD) simulations. These computational techniques model the interaction between a small molecule (ligand) and a larger macromolecule (receptor) at the atomic level. nih.gov
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.netresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to rank them. researchgate.net
For analogs of this compound, docking studies can predict how these molecules fit into the active site of a target protein. nih.govnih.gov The results can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov This information is crucial for understanding the structural basis of the ligand's activity and for designing new analogs with improved binding affinity. nih.gov
| Analog | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Analog A | -8.5 | Tyr122, Phe259, Arg292 | π-π stacking, Hydrophobic, Hydrogen bond |
| Analog B | -7.9 | Trp84, Val104, Ser120 | Hydrophobic, Hydrogen bond |
| Analog C | -9.2 | Tyr122, Phe259, His296 | π-π stacking, Hydrophobic, π-cation |
Note: This table provides a hypothetical example of docking results for different analogs against a target protein, showcasing the type of data generated.
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the motion of every atom in the ligand-protein complex, providing insights into its flexibility, stability, and the persistence of key interactions. researchgate.netnih.gov
An MD simulation of a this compound-protein complex would reveal how the ligand and protein adapt to each other. researchgate.net Researchers analyze parameters like the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. researchgate.net These simulations can confirm the stability of the binding mode predicted by docking and provide a more accurate estimation of the binding affinity. acs.org
| Simulation Parameter | Value | Interpretation |
| Simulation Time | 100 ns | Duration of the molecular dynamics simulation. |
| Average Protein RMSD | 2.1 Å | Indicates the protein backbone remains stable throughout the simulation. |
| Average Ligand RMSD | 1.5 Å | Shows the ligand maintains a stable binding pose within the active site. |
| Key H-Bond Occupancy | Arg292 (85%), Ser120 (65%) | Quantifies the percentage of simulation time key hydrogen bonds are maintained. |
Note: This table illustrates typical results from an MD simulation, providing insights into the stability of a ligand-protein complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netmdpi.com The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity. nih.gov
For a series of this compound derivatives, a QSAR model could be developed to predict their biological activity (e.g., inhibitory potency against an enzyme). bio-hpc.eu This involves calculating a set of molecular descriptors for each derivative that quantify its physicochemical properties (e.g., logP for hydrophobicity, molecular weight for size, dipole moment for polarity). Statistical methods are then used to build an equation that correlates these descriptors with the observed activity. nih.gov A validated QSAR model can be a powerful tool for predicting the activity of newly designed, unsynthesized derivatives, thereby prioritizing synthetic efforts. mdpi.com
Development of Predictive Models for Biological Activity based on Structure
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a cornerstone of computational drug design. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, the principles can be readily applied based on studies of structurally related compounds, such as those containing a dichlorophenyl moiety with demonstrated biological activities like antifungal properties.
A hypothetical QSAR model for a series of this compound analogs with antifungal activity could be developed as follows:
Dataset Collection : A series of this compound derivatives would be synthesized and their biological activity (e.g., minimum inhibitory concentration against a fungal strain) would be determined.
Descriptor Calculation : For each analog, a wide range of molecular descriptors, including electronic, steric, hydrophobic, and topological properties, would be calculated.
Model Development : Statistical methods, such as multiple linear regression or partial least squares, would be employed to build a mathematical model correlating the descriptors with the biological activity.
Model Validation : The predictive power of the model would be rigorously assessed using internal and external validation techniques.
For instance, 3D-QSAR studies on N,N'-diacylhydrazines containing a 2,4-dichlorophenoxy moiety have demonstrated the importance of steric and electrostatic fields in determining their antifungal activity. nih.gov These studies revealed that bulky substituents in certain positions could enhance activity, while electronegative groups in other areas were also favorable. nih.gov Such insights are directly translatable to the design of predictive models for this compound analogs, suggesting that the positions and nature of substitutions on the phenyl ring and the glycine backbone would be critical determinants of activity.
Table 1: Illustrative Data for a Hypothetical QSAR Model of this compound Analogs
| Compound ID | R-Group | LogP | Dipole Moment (Debye) | Predicted Activity (pMIC) |
| DPG-01 | H | 2.5 | 3.1 | 4.2 |
| DPG-02 | CH3 | 2.9 | 3.3 | 4.5 |
| DPG-03 | F | 2.6 | 3.8 | 4.8 |
| DPG-04 | OCH3 | 2.4 | 3.5 | 4.3 |
This table is for illustrative purposes only and does not represent real experimental data.
Identification of Key Physicochemical Descriptors Influencing this compound Interactions
The biological interactions of this compound are governed by a combination of its physicochemical properties. The dichlorophenyl group, in particular, plays a crucial role in modulating these characteristics. The introduction of chlorine atoms into a phenyl ring is known to significantly impact its lipophilicity, electronic properties, and potential for non-bonding interactions. researchgate.net
Key physicochemical descriptors for this compound include:
Electronic Effects : The chlorine atoms are electron-withdrawing, which influences the electron density distribution across the aromatic ring and the reactivity of the molecule. This can affect its ability to participate in electrostatic interactions and hydrogen bonding. rsc.org
Steric Properties : The size and position of the chlorine atoms introduce steric bulk, which can influence the binding orientation and selectivity of the molecule for its biological target.
Hydrogen Bonding Capacity : The glycine moiety provides hydrogen bond donor and acceptor sites, which are crucial for specific interactions with biological macromolecules.
Studies on N-aryl amino acids have highlighted the importance of these descriptors in their antibacterial activity. mdpi.com For this compound, the interplay between the hydrophobic dichlorophenyl ring and the polar amino acid backbone is likely a key determinant of its biological profile.
Table 2: Key Physicochemical Descriptors for this compound and Their Potential Influence
| Descriptor | Value (Estimated) | Influence on Biological Interactions |
| Molecular Weight | 220.05 g/mol | Affects diffusion and bioavailability. |
| LogP | ~2.5-3.0 | Enhances membrane permeability and hydrophobic interactions. |
| Hydrogen Bond Donors | 2 | Participates in specific interactions with target residues. |
| Hydrogen Bond Acceptors | 2 | Participates in specific interactions with target residues. |
| Polar Surface Area | ~63 Ų | Influences solubility and membrane transport. |
Virtual Screening and De Novo Design of this compound Analogs
Virtual screening and de novo design are powerful computational strategies for discovering and creating novel bioactive molecules based on a lead compound like this compound.
Virtual Screening involves the computational screening of large chemical libraries to identify molecules with a high probability of binding to a specific biological target. nih.gov If the target of this compound is known, a structure-based virtual screening approach can be employed. This would involve docking a library of compounds into the active site of the target protein and scoring their binding affinity. nih.gov Alternatively, if the target is unknown, a ligand-based virtual screening could be performed, where compounds from a library are compared to this compound based on structural or physicochemical similarity.
De Novo Design is a computational method for generating novel molecular structures with desired properties from scratch. nih.gov Using this compound as a starting scaffold, de novo design algorithms can explore chemical space to suggest new analogs with potentially improved activity, selectivity, or pharmacokinetic profiles. These algorithms can build new molecules by adding, removing, or substituting chemical groups on the parent scaffold while optimizing for predicted biological activity and other desirable properties. For example, the glycine backbone could be modified, or the dichlorophenyl ring could be replaced with other substituted aromatic or heterocyclic systems to explore new interactions with a target.
Both virtual screening and de novo design can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with the highest likelihood of success, thereby reducing time and cost.
Advanced Analytical Methodologies for 3,5 Dichlorophenyl Glycine in Research Contexts
High-Resolution Spectroscopic Techniques for Mechanistic Studies
High-resolution spectroscopic methods are indispensable for the detailed molecular analysis of (3,5-Dichlorophenyl)glycine. They offer profound insights into its electronic and atomic structure, enabling researchers to monitor reaction progression and verify molecular identity with high confidence.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. By mapping the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides unambiguous evidence of the compound's covalent framework.
In a typical analysis, the ¹H NMR spectrum reveals distinct signals for the aromatic protons and the protons on the glycine (B1666218) backbone. The chemical shifts (δ), multiplicity (e.g., singlet, doublet), and coupling constants (J) provide information about the electronic environment and connectivity of the protons. For instance, the protons on the dichlorinated phenyl ring exhibit characteristic patterns based on their position relative to the chlorine atoms and the glycine substituent. Similarly, the ¹³C NMR spectrum provides a count of unique carbon atoms and information about their hybridization and chemical environment. rsc.org
NMR is also a powerful tool for real-time reaction monitoring. jhu.edu By acquiring spectra at various time points during a synthesis, researchers can track the consumption of reactants and the formation of this compound. mpg.de This kinetic data is crucial for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, and for understanding the underlying reaction mechanism. jhu.edumpg.de
Below are typical NMR data for the related compound N-(3,5-Dichlorophenyl)glycine, recorded on a 400 MHz spectrometer in DMSO-d6. rsc.org
Table 1: Representative NMR Data for N-(3,5-Dichlorophenyl)glycine
| Nucleus | Chemical Shift (δ) in ppm | Description |
|---|---|---|
| ¹H | Varies | Aromatic protons |
| ¹H | Varies | Glycine CH₂ and NH protons |
| ¹³C | Varies | Carboxyl carbon (C=O) |
| ¹³C | Varies | Aromatic carbons (including C-Cl) |
| ¹³C | Varies | Glycine α-carbon |
Note: Specific chemical shifts and coupling constants can vary slightly based on solvent and experimental conditions.
Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of this compound. eastport.czresearchgate.net High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), can measure the mass-to-charge ratio (m/z) of the molecular ion with exceptional accuracy (typically to within a few parts per million). rsc.org This precise mass measurement allows for the confident determination of the compound's elemental formula, distinguishing it from other potential isomers or impurities.
Hyphenated techniques, which couple a separation method with mass spectrometry, are particularly powerful for analyzing complex mixtures. longdom.orgnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity and specificity of MS. longdom.org This allows for the separation of this compound from starting materials, byproducts, and degradation products, with each component being subsequently identified by its mass spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile derivatives of this compound. The sample is separated in the gas phase before entering the mass spectrometer, which provides both a retention time and a mass spectrum for identification. longdom.org
The fragmentation pattern of the molecular ion, obtained through tandem mass spectrometry (MS/MS), can provide further structural confirmation by revealing characteristic fragment ions corresponding to the loss of specific functional groups. nih.govpitt.edu
Chromatographic Methods for Purity, Isomer, and Enantiomer Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers. These methods rely on the differential partitioning of the analyte between a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for determining the purity of non-volatile compounds like this compound. sielc.comhelixchrom.com Reversed-phase HPLC is a common mode, where a nonpolar stationary phase (e.g., C18 silica) is used with a polar mobile phase. nih.gov
Developing an HPLC method involves optimizing several parameters to achieve good resolution, peak shape, and analysis time. researchgate.net Key parameters include:
Stationary Phase: Octadecylsilyl (C18) columns are frequently used for their versatility in separating a wide range of organic molecules. google.com
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typical. Gradient elution, where the mobile phase composition is changed during the run, is often employed to separate compounds with different polarities. nih.govnih.gov
Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum of the dichlorophenyl chromophore (e.g., around 200-260 nm). google.com
Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure its reliability. researchgate.net Validation parameters typically include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). nih.gov
Table 2: Typical HPLC Method Parameters for Amino Acid Analysis
| Parameter | Typical Setting |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate) and Acetonitrile |
| Flow Rate | 0.8 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at 200-260 nm |
| Injection Volume | 5 - 20 µL |
As a chiral molecule, this compound exists as a pair of enantiomers. Chiral chromatography is the gold standard for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. uma.esunife.it This technique utilizes a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers, leading to different retention times.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and functionalized with carbamate (B1207046) derivatives (e.g., 3,5-dimethylphenylcarbamate or 3,5-dichlorophenylcarbamate), are among the most versatile and widely used for separating a broad range of chiral compounds, including amino acid derivatives. nih.govnih.govnih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π stacking, and steric effects between the analyte and the chiral selector.
The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Accurate quantitation is critical in asymmetric synthesis, where the goal is to produce one enantiomer in high excess over the other. uma.es
Table 3: Common Chiral Stationary Phases for Amino Acid Derivative Separation
| CSP Type | Chiral Selector Example |
|---|---|
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) |
| Polysaccharide-based | Cellulose tris(3,5-dichlorophenylcarbamate) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice.
For this compound, an X-ray crystal structure would provide precise measurements of:
Bond lengths and angles: Confirming the covalent structure and identifying any unusual geometric parameters.
Conformation: Defining the spatial arrangement of the phenyl ring relative to the glycine moiety.
Intermolecular interactions: Revealing how the molecules pack in the crystal lattice through interactions such as hydrogen bonding (e.g., between the carboxylic acid and amino groups) and halogen bonding. mdpi.com
While X-ray crystallography is a powerful technique, obtaining single crystals of sufficient quality for analysis can be a significant challenge. Although specific crystallographic data for this compound is not detailed in the readily available literature, studies on similar molecules like glycine and compounds containing dichlorophenyl groups demonstrate the utility of this method for unambiguous structural assignment. mdpi.comnih.govspbstu.ru The data obtained from such an analysis, including unit-cell parameters and space group, would provide an absolute confirmation of its solid-state architecture. nih.gov
Emerging Analytical Techniques for this compound Characterization
The comprehensive characterization of this compound, particularly its enantiomeric forms, is critical in various research contexts. While standard analytical methods provide foundational data, emerging techniques offer significant advancements in resolution, sensitivity, and efficiency. These methodologies are pivotal for detailed structural elucidation, purity assessment, and quantitative analysis in complex matrices.
Advanced Chiral High-Performance Liquid Chromatography (HPLC)
The separation of enantiomers is a primary challenge in the analysis of chiral amino acids like this compound. Recent progress in chiral stationary phases (CSPs) has led to the development of highly selective HPLC methods. Polysaccharide-based CSPs, particularly those derivatized with carbamates of cellulose or amylose, have demonstrated exceptional chiral recognition capabilities.
Specifically, stationary phases incorporating a 3,5-dichlorophenylcarbamate moiety have proven effective. A novel 3,5-dichlorophenylcarbamated cellulose-bonded silica (B1680970) gel stationary phase (CELCSP) was prepared and successfully used for the enantio-resolution of several chiral fungicides. nih.gov This type of CSP operates effectively under reversed-phase conditions, offering high resolution and selectivity. nih.gov Similarly, an amylose tris(3,5-dichlorophenyl carbamate) stationary phase (Chiralpak IE-3) has been utilized for the baseline separation of the enantiomers of eluxadoline, a complex pharmaceutical compound. nih.gov The underlying principle involves the formation of transient diastereomeric complexes between the chiral analyte and the CSP, driven by interactions such as hydrogen bonding, π-π stacking, and dipole-dipole interactions, which are enhanced by the electron-withdrawing nature of the dichloro-substituted phenyl groups on the CSP.
Research involving a derivative of a related compound, (R)-tert-butyl N-(diphenylmethylene)-(3,5-dichloro-phenyl)alaninate, utilized a Daicel Chiralcel OD-H column, another polysaccharide-based CSP, to achieve high enantioselectivity. nih.gov
| Chiral Stationary Phase (CSP) | Analyte Type | Mobile Phase Composition | Resolution (Rs) | Selectivity Factor (α) | Reference |
|---|---|---|---|---|---|
| 3,5-Dichlorophenylcarbamated Cellulose-Bonded Silica Gel (CELCSP) | Chiral Fungicides (e.g., hexaconazole, metalaxyl) | 0.1% Formic acid-acetonitrile | Up to 3.46 | Up to 1.27 | nih.gov |
| Amylose tris(3,5-dichlorophenyl carbamate) (Chiralpak IE-3) | Eluxadoline (pharmaceutical) | Acetonitrile:Tetrahydrofuran:Methanol:Butylamine:Acetic acid (500:500:20:2:1.5 v/v) | > 4.0 | Not Reported | nih.gov |
| Daicel Chiralcel OD-H | (3,5-Dichlorophenyl)alaninate derivative | n-hexane/isopropanol (95:5) | Not Reported (94% ee achieved) | Not Reported | nih.gov |
Capillary Electromigration Techniques
Capillary Electrophoresis (CE) represents an excellent alternative to HPLC for chiral analysis, offering high separation efficiency, short analysis times, and minimal consumption of samples and chiral selectors. d-nb.info In chiral CE, a chiral selector is typically added to the background electrolyte (BGE), where it forms reversible diastereomeric complexes with the enantiomers of the analyte, leading to differences in their electrophoretic mobility and enabling separation. d-nb.info
For amino acids and their derivatives, cyclodextrins are commonly used chiral selectors due to their versatile inclusion-complex-forming capabilities. d-nb.info The application of CE coupled with sensitive detection methods, such as laser-induced fluorescence (LIF), can achieve exceptionally low detection limits, which is advantageous when analyzing samples of limited availability. nih.govnih.gov While specific applications of CE for this compound are not extensively documented, the technique's proven success with a wide range of amino acids makes it a highly promising emerging method for its characterization, particularly for enantiomeric purity determination.
Hyphenated Mass Spectrometry (MS) Techniques
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and quantification of compounds in complex mixtures. nih.gov For this compound, an LC-MS/MS method would provide high sensitivity and selectivity, allowing for its detection at very low concentrations. The technique involves separation via LC followed by ionization of the analyte and subsequent mass analysis. A triple quadrupole mass spectrometer can be operated in multiple-reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. nih.gov This transition is highly specific to the analyte, minimizing interference from the sample matrix. A fast and reliable LC-MS/MS method for the quantification of the parent compound, glycine, in biological samples has been established without the need for a derivatization step. nih.gov
Furthermore, high-resolution mass spectrometry (HRMS), for instance using a Time-of-Flight (TOF) analyzer, can provide highly accurate mass measurements. This allows for the determination of the elemental composition of this compound and its potential metabolites or degradation products in research studies. nih.gov A study on N-(3,5-Dichlorophenyl)glycine reported its characterization using HRMS, confirming its elemental composition with high accuracy. nih.gov
| Technique | Principle of Separation/Detection | Key Advantages | Primary Research Application |
|---|---|---|---|
| Advanced Chiral HPLC | Differential partitioning of enantiomers with a chiral stationary phase. | High resolution and selectivity for enantiomers; well-established and robust. | Enantiomeric purity determination; preparative separation of enantiomers. |
| Capillary Electrophoresis (CE) | Differential migration of ions in an electric field, with a chiral selector in the electrolyte. | High separation efficiency; low sample/reagent consumption; rapid analysis. d-nb.info | High-resolution enantioseparation of small sample volumes; purity analysis. |
| LC-MS/MS | Chromatographic separation followed by mass-based detection of specific precursor-to-product ion transitions. nih.gov | Exceptional sensitivity and selectivity; suitable for complex matrices; quantitative accuracy. nih.gov | Trace-level quantification in biological or environmental samples; metabolic studies. |
| LC-HRMS (e.g., TOF) | Chromatographic separation followed by high-accuracy mass measurement. | Provides elemental composition; structural elucidation of unknowns. nih.gov | Identification of synthesis byproducts, metabolites, or degradants; structure confirmation. |
Derivatives, Analogs, and Bioconjugates of 3,5 Dichlorophenyl Glycine in Research
Design and Synthesis of Novel (3,5-Dichlorophenyl)glycine Derivatives
The synthesis of novel derivatives from this compound allows for the systematic modification of its physicochemical and biological properties. Strategic alterations to its core structure, including the functional groups and the aromatic ring, are key to developing new compounds for various applications.
Modifications to the Carboxylic Acid and Amino Functionalities
The carboxylic acid and amino groups of this compound are primary sites for chemical modification. Standard synthetic methodologies used for other amino acids are readily applicable, allowing for the creation of a diverse range of derivatives.
Carboxylic Acid Group: This functionality can be converted into esters, amides, or other related functional groups. For instance, amide coupling reactions with various amines, such as substituted piperidines, can be achieved using standard peptide coupling conditions manchester.ac.uk. This modification is crucial for creating molecules that can engage in different biological interactions or for linking the amino acid to other molecular scaffolds.
Amino Group: The primary amine can be N-alkylated or N-acylated. Alkylation with reagents like substituted benzyl bromides in the presence of a base is a common strategy to introduce new substituents manchester.ac.uk. The amino group can also be derivatized to form more complex structures, such as in N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine echemi.com. These modifications can significantly alter the molecule's steric and electronic properties, as well as its hydrogen bonding capabilities.
| Functional Group | Type of Modification | Common Reagents | Resulting Derivative |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Amide Coupling | Amines, Coupling Agents (e.g., HATU, HOBt) | Amides |
| Carboxylic Acid (-COOH) | Esterification | Alcohols, Acid Catalyst | Esters |
| Amino Group (-NH₂) | N-Alkylation | Alkyl Halides (e.g., Benzyl Bromide), Base (e.g., K₂CO₃) | Secondary Amines |
| Amino Group (-NH₂) | N-Acylation | Acyl Chlorides, Anhydrides | Amides |
| Amino Group (-NH₂) | Schiff Base Formation | Aldehydes/Ketones (e.g., Benzophenone) | Imines |
Aromatic Ring Substitutions and Their Influence on Properties
Altering the substitution pattern of the dichlorophenyl ring can profoundly impact the molecule's properties. While this compound itself has a fixed substitution, the principles governing the effects of aromatic substituents are critical in designing analogs. Adding or changing substituents on the phenyl ring influences lipophilicity, electronic distribution, and metabolic stability researchgate.net.
For example, the introduction of fluorine atoms can alter protein-ligand interactions, as the aromatic crevice of some enzymes is known to be "fluorophilic" nih.gov. The position and number of halogen substituents can fine-tune the electronic nature of the ring, affecting its ability to participate in π-π stacking or other non-covalent interactions nih.gov. Bulky substituents can also introduce steric hindrance, which may confer selectivity for specific biological targets or influence reaction regioselectivity in synthetic applications researchgate.net.
| Type of Substitution | Example Substituent | Potential Effect on Properties | Rationale |
|---|---|---|---|
| Electron-Withdrawing Group | -NO₂, -CF₃ | Decreased pKa of amino group; altered electronic interactions | Modifies the electron density of the aromatic ring mdpi.com. |
| Electron-Donating Group | -OCH₃, -CH₃ | Increased electron density; potential for new hydrogen bonds | Alters π-system and introduces new functionalities mdpi.com. |
| Increased Lipophilicity | Alkyl chains (e.g., -t-Butyl) | Enhanced membrane permeability; stronger hydrophobic interactions | Increases the nonpolar character of the molecule researchgate.net. |
| Steric Bulk | -C(CH₃)₃ | Conformational restriction; potential for enhanced selectivity | Hinders free rotation and may favor specific binding orientations researchgate.net. |
Incorporation of this compound into Peptide and Peptidomimetic Scaffolds
Peptides are promising therapeutic agents, but their use is often limited by rapid enzymatic degradation in the body lifechemicals.com. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved stability and bioavailability lifechemicals.comnih.gov.
This compound, as an unnatural amino acid, is an excellent building block for creating peptidomimetics. Its incorporation into a peptide sequence can:
Enhance Proteolytic Stability: The bulky and unnatural side chain can prevent recognition and cleavage by proteases.
Induce Specific Conformations: The steric hindrance from the dichlorophenyl group can restrict the conformational freedom of the peptide backbone, forcing it into specific secondary structures like β-turns or helices lifechemicals.com. This is critical for mimicking the bioactive conformation of a natural peptide.
Modulate Receptor Interactions: The unique electronic and hydrophobic properties of the side chain can lead to altered binding affinity and selectivity for target receptors or enzymes.
Solid-phase synthesis is a powerful tool for rapidly creating libraries of peptides and peptidomimetics containing residues like this compound, allowing for systematic exploration of structure-activity relationships nih.gov.
Role of this compound as a Chiral Synthon in Asymmetric Catalysis
Chiral α-aryl glycines are crucial components in the preparation of many bioactive products researchgate.net. The enantiomerically pure form of this compound can serve as a valuable chiral synthon—a building block used to introduce a specific stereocenter into a new molecule. Its derivatives are particularly useful in asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral product.
Applications in Asymmetric C-C Bond Formation
One of the most powerful applications is in the formation of new carbon-carbon bonds. Chiral nickel(II) complexes derived from Schiff bases of glycine (B1666218) and its derivatives are highly effective for this purpose. A complex formed from a chiral derivative of this compound can act as a chiral nucleophilic glycine equivalent.
These complexes undergo highly diastereoselective reactions, such as:
Michael Additions: The chiral glycine enolate equivalent can add to α,β-unsaturated compounds to create β-substituted amino acids with excellent stereocontrol rsc.org.
Reactions with Imines: The reaction with chiral N-phosphonyl imines can lead to the asymmetric synthesis of α,β-diamino acid derivatives with high yields and diastereoselectivity (>99% de) nih.gov. This method allows for the synthesis of specific stereoisomers by controlling the enolate geometry nih.gov.
| Reaction Type | Electrophile | Product Type | Key Advantage |
|---|---|---|---|
| Michael Addition | α,β-Unsaturated Esters/Ketones | β-Substituted Amino Acids | High diastereo- and enantioselectivity rsc.org. |
| Aldol-type Reaction | Chiral N-Phosphonyl Imines | α,β-Diamino Acids | Excellent control of syn-stereochemistry; high yields nih.gov. |
Asymmetric Alkylation and Deracemization Strategies
Asymmetric alkylation is a cornerstone for the synthesis of non-natural α-amino acids. Chiral Ni(II) complexes containing a this compound Schiff base moiety are effective for the alkylation of the α-carbon nih.gov. These reactions proceed with high thermodynamically controlled diastereoselectivity, making them practical for preparing a wide variety of α-amino acids on a large scale nih.gov.
Furthermore, palladium-catalyzed asymmetric allylic alkylation (AAA) of glycine imino esters can be achieved using chiral phase-transfer catalysts derived from cinchona alkaloids nih.govresearchgate.net. In this dual-catalyst system, a derivative of this compound can be alkylated with high enantioselectivity without the need for expensive chiral phosphine ligands nih.gov. This method provides efficient access to enantiomerically enriched α-allylic amino acids.
| Methodology | Catalyst/Auxiliary System | Alkylating Agent | Key Feature |
|---|---|---|---|
| Diastereoselective Alkylation | Chiral Ni(II) Complex of Glycine Schiff Base | Alkyl Halides | High diastereoselectivity; suitable for large-scale synthesis nih.gov. |
| Palladium-Catalyzed Allylic Alkylation | Pd Catalyst + Chiral Phase-Transfer Catalyst | Allylic Acetates/Carbonates | High enantioselectivity with achiral Pd ligands nih.govresearchgate.net. |
Design and Synthesis of this compound-Based Probes for Chemical Biology
The development of chemical probes is a cornerstone of chemical biology, enabling the visualization and manipulation of biological processes at the molecular level. nih.gov this compound can serve as a valuable scaffold or recognition element for designing such probes due to its distinct structural and chemical properties. The design process involves the strategic integration of three key components: a recognition element, a linker, and a reporter group. For probes based on this compound, the this compound moiety itself acts as the core recognition element.
The design of these probes is guided by the intended biological application. The dichlorophenyl group can participate in hydrophobic and halogen-bonding interactions, while the amino acid backbone provides handles for chemical modification. Synthetic strategies focus on leveraging the primary amine and carboxylic acid functional groups of the glycine core to attach linkers and reporter moieties. The ultimate goal is to create a tool that can interact with a specific biological target and report on its location, activity, or binding partners without significantly perturbing the native system.
Conceptual Design of this compound-Based Probes The rational design of a chemical probe involves selecting appropriate components that work in concert. The this compound core provides the specificity, the linker offers spatial separation, and the reporter group allows for detection or isolation.
| Probe Component | Example Moiety | Function/Purpose |
| Recognition Element | This compound | Binds to the biological target of interest through specific molecular interactions. |
| Linker | Polyethylene glycol (PEG), Alkyl chain | Provides spatial separation between the recognition element and the reporter, minimizing steric hindrance and maintaining target affinity. |
| Reporter Group | Fluorescein, Rhodamine, Biotin | Enables detection and/or isolation of the probe-target complex. Fluorophores allow for imaging, while biotin enables affinity purification. |
| Bioorthogonal Handle | Alkyne, Azide | Allows for covalent linkage to other molecules in a biological system using click chemistry reactions. acs.org |
Synthetic Strategies The synthesis of probes from this compound relies on established organic chemistry reactions that are compatible with its functional groups. The amino and carboxyl groups are primary sites for modification.
Amide Bond Formation: The carboxylic acid of this compound can be coupled with an amine-containing linker or reporter group. This is typically achieved using standard peptide coupling reagents such as N,N'-Diisopropylcarbodiimide (DIC) with an additive like Oxyma, or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). nih.gov This method is highly efficient for attaching fluorescent dyes or biotin tags that have been functionalized with a primary amine.
N-Acylation and Alkylation: The primary amine of the glycine moiety is a versatile handle for modification. It can be acylated with carboxylic acids, including fatty acids like stearic acid, to increase lipophilicity for membrane targeting. nih.gov It can also be reacted with activated esters or isothiocyanates of reporter groups.
Solid-Phase Synthesis: For the rapid generation of a library of probes with varied linkers or reporter groups, solid-phase synthesis is an optimal strategy. nih.gov The this compound can be anchored to a resin, allowing for sequential coupling and deprotection steps in a controlled manner, facilitating purification and diversification.
Click Chemistry: To enable bioorthogonal conjugation, the this compound scaffold can be derivatized to include an azide or a terminal alkyne. These functional groups can then undergo highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. acs.org This allows the probe to be "clicked" onto a target biomolecule or another reporter molecule in a complex biological environment. ljmu.ac.uk
Key Synthetic Reactions for Probe Synthesis The table below summarizes key reactions used to build chemical probes from a core scaffold like this compound.
| Reaction Type | Common Reagents | Purpose in Probe Synthesis |
| Amide Coupling | DIC/Oxyma, TBTU/DIPEA | Covalently links the carboxylic acid of the glycine core to an amine-functionalized linker or reporter. rsc.org |
| N-Acylation | Acyl chlorides, Activated esters (e.g., NHS esters) | Modifies the amino group of the glycine core to attach various functional moieties. |
| Staudinger Ligation | Azides, Phosphines | A bioorthogonal reaction for covalently linking an azide-modified probe to a phosphine-tagged biomolecule. nih.gov |
| Azide-Alkyne Cycloaddition (Click Chemistry) | Copper(I) catalyst (for CuAAC), Strained alkynes (for SPAAC) | Forms a stable triazole linkage between an azide-functionalized component and an alkyne-functionalized component. acs.org |
Through these design principles and synthetic methodologies, this compound can be transformed into a diverse array of chemical probes tailored for specific applications in chemical biology, from cellular imaging to proteomics.
Future Perspectives and Emerging Research Avenues for 3,5 Dichlorophenyl Glycine
Integration of Artificial Intelligence and Machine Learning in (3,5-Dichlorophenyl)glycine Drug Discovery Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating timelines and improving the efficiency of identifying and optimizing new therapeutic agents. mdpi.commdpi.com For this compound and its derivatives, AI and ML can be instrumental in several key areas:
Predictive Modeling of Bioactivity: Machine learning algorithms can be trained on existing datasets of similar compounds to predict the biological activities of novel this compound derivatives. By analyzing structure-activity relationships (SAR), these models can identify key molecular features that contribute to desired therapeutic effects, guiding the design of more potent and selective compounds. mdpi.com
Virtual Screening and Hit Identification: AI-powered virtual screening can rapidly assess large virtual libraries of this compound analogs against specific biological targets. This in silico approach can significantly reduce the time and cost associated with initial hit identification compared to traditional high-throughput screening methods. nih.gov
ADMET Prediction: A significant hurdle in drug development is predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. Machine learning models can be developed to forecast the ADMET profiles of this compound derivatives, enabling early-stage identification of candidates with favorable pharmacokinetic and safety profiles. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By inputting specific parameters, such as target affinity and desired ADMET characteristics, these algorithms can propose novel this compound-based structures that have a higher probability of success in preclinical development.
The integration of AI and ML offers a data-driven approach to drug discovery that can significantly enhance the exploration of the chemical space around this compound, leading to the faster identification of promising drug candidates.
Advanced Automation and High-Throughput Screening in this compound Synthesis and Analysis
Recent advancements in laboratory automation and high-throughput screening (HTS) technologies provide powerful tools for accelerating the synthesis and evaluation of this compound derivatives. youtube.comucsf.edu
Automated Synthesis Platforms: The synthesis of a diverse library of this compound analogs can be expedited using automated synthesis platforms. imperial.ac.uk These systems can perform reactions in parallel, purify the products, and analyze the results with minimal human intervention, thereby increasing the throughput of compound generation. This allows for the rapid exploration of a wide range of structural modifications. nih.govnih.gov
High-Throughput Screening (HTS): HTS allows for the rapid screening of large numbers of compounds against a specific biological target. nih.govnih.govarvojournals.orgplos.org By developing robust and miniaturized assays, libraries of this compound derivatives can be efficiently tested to identify "hits" with desired biological activity. The data generated from HTS can then be used to train and refine the predictive models in AI-driven drug discovery efforts.
Robotic Systems for Data Collection: Automated robotic systems can be employed for various analytical tasks, such as sample preparation, data acquisition from instruments like NMR and mass spectrometers, and logging the results. This not only increases efficiency but also improves the reproducibility and quality of the collected data.
The synergy between automated synthesis and HTS can create a closed-loop system where new derivatives are designed by AI, rapidly synthesized and tested, and the resulting data is fed back to the AI to improve the next generation of designs.
Exploration of Unconventional Reactivities and Transformations of this compound
While the fundamental reactivity of N-aryl glycines is relatively well-understood, there is still significant room for exploring unconventional transformations that could lead to novel molecular scaffolds based on this compound. nih.gov
Photoredox Catalysis: The use of visible light-driven photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. Investigating the photoredox-mediated reactions of this compound could lead to novel C-C and C-heteroatom bond formations that are not accessible through traditional thermal methods.
Electrosynthesis: Electrochemical methods offer a green and efficient alternative to conventional reagents for oxidation and reduction reactions. Exploring the electrochemical behavior of this compound could unveil new synthetic pathways to valuable intermediates and final products.
Biocatalysis: The use of enzymes as catalysts in organic synthesis offers unparalleled selectivity and sustainability. Screening for enzymes that can act on this compound or its derivatives could enable the synthesis of chiral compounds with high enantiomeric purity, which is often crucial for biological activity.
Mechanochemistry: This solvent-free technique uses mechanical force to induce chemical reactions. Applying mechanochemical methods to the synthesis and transformation of this compound could lead to more sustainable and efficient processes.
By venturing into these less explored areas of reactivity, chemists can expand the synthetic toolbox for modifying this compound and create a wider diversity of molecular architectures for biological screening.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science for this compound
The future of chemical research lies in breaking down the traditional silos between disciplines. For this compound, a truly innovative approach will involve collaborations at the interface of chemistry, biology, and materials science.
Chemical Biology: Derivatives of this compound could be designed as chemical probes to study biological processes. For example, by attaching a fluorescent tag or a reactive group, these molecules could be used to identify and characterize new protein targets or to visualize cellular pathways. The development of such probes would require a close collaboration between synthetic chemists and biologists.
Materials Science: Aromatic amino acids and their derivatives have been explored for the development of novel materials with interesting electronic and optical properties. mdpi.comnih.govmdpi.com Investigating the self-assembly properties of this compound or its incorporation into polymers could lead to the creation of new functional materials, such as conductive polymers, liquid crystals, or materials for nonlinear optics. This would necessitate a partnership between chemists and materials scientists.
Drug Delivery Systems: The physicochemical properties of this compound could be leveraged in the design of novel drug delivery systems. For instance, it could be incorporated into peptides or polymers to modulate their solubility, stability, or interaction with biological membranes. The development of such systems would be a collaborative effort between chemists, materials scientists, and pharmaceutical scientists.
By fostering these interdisciplinary collaborations, researchers can unlock novel applications for this compound that extend far beyond its traditional role as a synthetic building block.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3,5-Dichlorophenyl)glycine, and what critical parameters influence yield and purity?
- Methodological Answer : The compound is synthesized via cyclocondensation of glycine with 3,5-dichlorophenyl isocyanate and isopropyl isocyanate. Key parameters include reaction temperature (optimized at 60–80°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or column chromatography is essential to achieve >95% purity .
Q. How can researchers structurally characterize this compound using spectroscopic and crystallographic methods?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton and carbon environments, particularly the glycine backbone and aromatic chlorinated residues. X-ray diffraction (XRD) confirms crystal packing and stereochemistry. Mass spectrometry (MS) validates molecular weight (e.g., m/z 245.08 for C₈H₆Cl₂NO₂), while FT-IR detects functional groups like amine (-NH₂) and carboxyl (-COOH) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or dermal contact. Toxicity data indicate moderate oral toxicity (rat LD₅₀: 1250 mg/kg) and potential carcinogenicity. Store in airtight containers at 2–8°C, segregated from oxidizing agents. Dispose via incineration to avoid releasing toxic Cl⁻ and NOₓ fumes .
Advanced Research Questions
Q. How can researchers design experiments to investigate the reactivity of this compound under varying pH and catalytic conditions?
- Methodological Answer : Use kinetic studies (UV-Vis spectroscopy, HPLC) to monitor reaction rates in acidic (pH 3–5) vs. alkaline (pH 8–10) environments. Catalytic conditions (e.g., palladium for cross-coupling) require inert atmospheres (N₂/Ar) and controlled temperatures. Compare results with computational models (DFT) to predict reactive sites .
Q. How should contradictory toxicological data (e.g., tumorigenic vs. non-carcinogenic findings) be reconciled in risk assessment studies?
- Methodological Answer : Analyze variables such as dosage (acute vs. chronic exposure), model organisms (rats vs. in vitro cell lines), and metabolic pathways. Use meta-analysis to identify trends across studies. Validate findings with in silico toxicity prediction tools (e.g., QSAR) and prioritize in vivo assays for confirmation .
Q. What strategies enable comparative studies between this compound and structural analogs (e.g., 3,5-Dihydroxyphenylglycine) to assess bioactivity differences?
- Methodological Answer : Synthesize analogs with substituted functional groups (e.g., hydroxyl vs. chlorine) and evaluate bioactivity via enzyme inhibition assays (e.g., tyrosine hydroxylase) or receptor-binding studies. Use molecular docking to compare binding affinities. Statistically analyze differences using ANOVA and post-hoc tests .
Methodological Considerations
- Data Analysis : Employ multivariate statistics (PCA, regression) to interpret spectral or pharmacological datasets. Address outliers via Grubbs’ test or robust statistical methods .
- Ethical Compliance : Ensure studies adhere to OECD guidelines for chemical safety testing. Document ethical approvals for animal or human cell line use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
